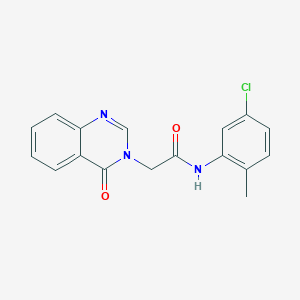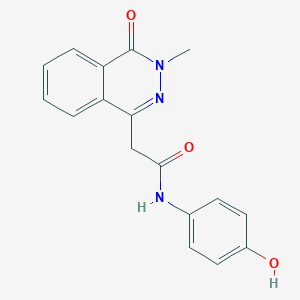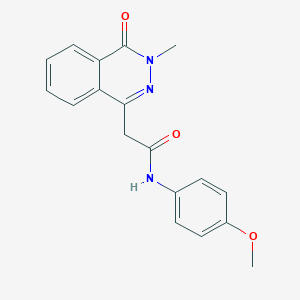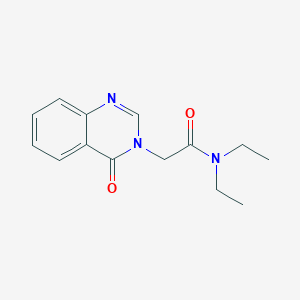![molecular formula C24H20ClNO4 B277629 1-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277629.png)
1-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a synthetic compound that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
作用机制
The exact mechanism of action of 1-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that the compound exerts its biological activity by interacting with various cellular targets, including enzymes, receptors, and DNA.
Biochemical and Physiological Effects:
1-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to exhibit various biochemical and physiological effects. Studies have shown that it can induce apoptosis, inhibit cell proliferation, and modulate the expression of various genes involved in cancer progression. It has also been shown to exhibit anti-inflammatory and antioxidant activities.
实验室实验的优点和局限性
One of the major advantages of using 1-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its potent biological activity. This compound exhibits potent cytotoxicity against various cancer cell lines and antimicrobial activity against various pathogenic microorganisms. However, one of the major limitations is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
未来方向
There are several future directions for the research on 1-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of its potential therapeutic applications in other diseases, such as inflammatory disorders and neurodegenerative diseases. Furthermore, the development of more potent analogs of this compound could lead to the discovery of new drugs with improved efficacy and fewer side effects.
合成方法
The synthesis of 1-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves a multi-step reaction sequence. The starting material for the synthesis is 2-methoxyphenylacetonitrile, which is reacted with ethyl chloroacetate to form ethyl 2-(2-methoxyphenyl)-2-oxoacetate. This intermediate is then reacted with hydrazine hydrate to form ethyl 2-(2-methoxyphenyl)hydrazinecarboxylate. The final product is obtained by reacting ethyl 2-(2-methoxyphenyl)hydrazinecarboxylate with 4-chlorobenzyl isocyanate in the presence of a base. The yield of the final product is typically around 60%.
科学研究应用
1-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anticancer activity. Studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. It has been suggested that the mechanism of action involves the induction of apoptosis and cell cycle arrest.
Another area of research is the antimicrobial activity of this compound. Studies have shown that it exhibits potent antibacterial and antifungal activity against various pathogenic microorganisms. It has been suggested that the mechanism of action involves the disruption of the cell membrane and inhibition of DNA synthesis.
属性
分子式 |
C24H20ClNO4 |
|---|---|
分子量 |
421.9 g/mol |
IUPAC 名称 |
1-[(4-chlorophenyl)methyl]-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]indol-2-one |
InChI |
InChI=1S/C24H20ClNO4/c1-30-22-9-5-2-6-18(22)21(27)14-24(29)19-7-3-4-8-20(19)26(23(24)28)15-16-10-12-17(25)13-11-16/h2-13,29H,14-15H2,1H3 |
InChI 键 |
GFCAKUNHCCNHJZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)O |
规范 SMILES |
COC1=CC=CC=C1C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B277552.png)

![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-furoate](/img/structure/B277560.png)

![N-(2-naphthyl)-2-(1,1,3-trioxo(2-hydrobenzo[d]isothiazol-2-yl))acetamide](/img/structure/B277562.png)

![4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one](/img/structure/B277568.png)


![2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B277575.png)

![3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B277578.png)